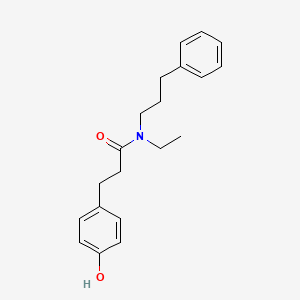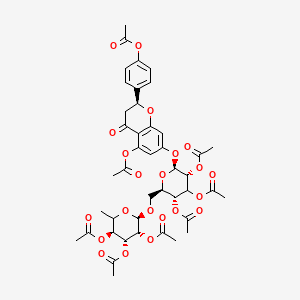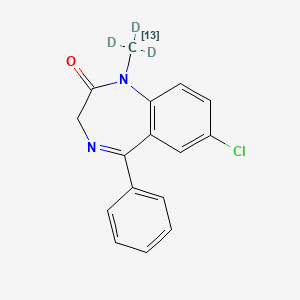
Diazepam-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazepam-13C,d3: is a stable isotope-labeled compound of diazepam, a well-known benzodiazepine. Diazepam is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties. The stable isotope labeling, such as with carbon-13 and deuterium, is often used in research to trace the metabolic pathways and pharmacokinetics of the compound without altering its chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-13C,d3 involves the incorporation of carbon-13 and deuterium into the diazepam molecule. One common method starts with the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
化学反応の分析
Types of Reactions: Diazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form nordiazepam, temazepam, and oxazepam.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Diazepam can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents
Major Products:
Oxidation: Nordiazepam, temazepam, oxazepam.
Reduction: Reduced diazepam derivatives.
Substitution: Various substituted diazepam derivatives
科学的研究の応用
Chemistry: Diazepam-13C,d3 is used in chemical research to study the metabolic pathways and degradation products of diazepam. The stable isotopes allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of diazepam in various organisms. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted .
Medicine: In medical research, this compound is used to develop and test new formulations of diazepam. It is also used in clinical studies to monitor the drug’s behavior in the human body, providing insights into its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of diazepam products .
作用機序
Diazepam-13C,d3 exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the GABA-A receptor, increasing the frequency of chloride channel openings and leading to hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability, producing its anxiolytic, anticonvulsant, and sedative effects .
類似化合物との比較
Alprazolam: Another benzodiazepine with a shorter half-life and higher potency.
Clonazepam: Known for its long half-life and use in treating seizures.
Lorazepam: Often used for its anxiolytic and sedative properties.
Midazolam: Used primarily for its rapid onset and short duration of action
Uniqueness: Diazepam-13C,d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in both research and industrial applications .
特性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
288.75 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1+1D3 |
InChIキー |
AAOVKJBEBIDNHE-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


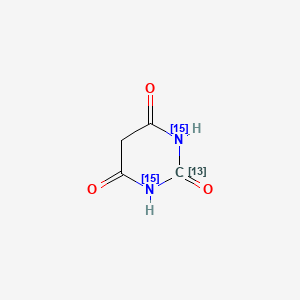
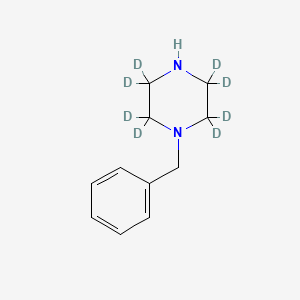
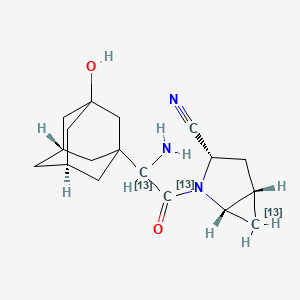
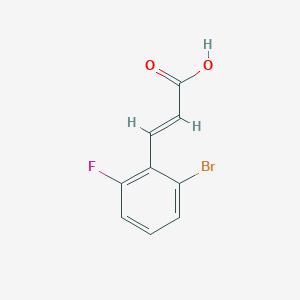
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
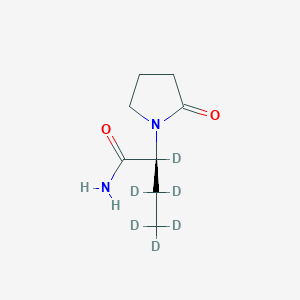
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
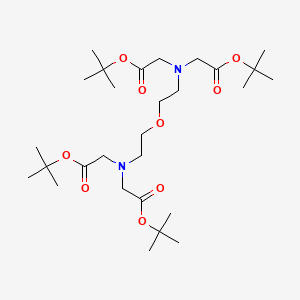
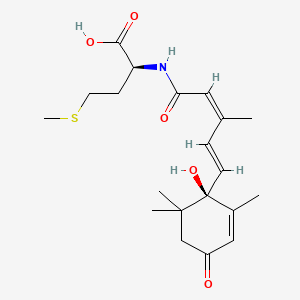
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
